2-(1-Propylsulfanyl)phenylboronic acid pinacol ester
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Overview
Description
2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H23BO2S It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with a propylsulfanyl group
Mechanism of Action
Target of Action
Boronic acid pinacol esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid pinacol esters are known to participate in suzuki–miyaura reactions, which involve the cross-coupling of an organoboron compound (like a boronic ester) and a halide under the influence of a palladium catalyst .
Biochemical Pathways
It’s worth noting that boronic acid pinacol esters are often used as intermediates in organic synthesis, implying their involvement in various biochemical pathways .
Result of Action
As a boronic acid pinacol ester, it’s likely to be involved in the formation of new c-c bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 2-bromothiophenol, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form 2-(1-Propylsulfanyl)phenylboronic acid.
Esterification: The boronic acid intermediate is then esterified with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalyst Optimization: Using highly efficient palladium catalysts to ensure high yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Propylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the propylsulfanyl group.
Scientific Research Applications
2-(1-Propylsulfanyl)phenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of advanced materials with unique properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
2-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a propylsulfanyl group, leading to different reactivity and applications.
Uniqueness
2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is unique due to the presence of both the boronic ester and propylsulfanyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-propylsulfanylphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTIVVSSBPUFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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